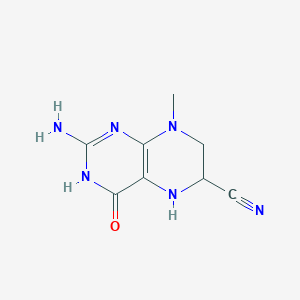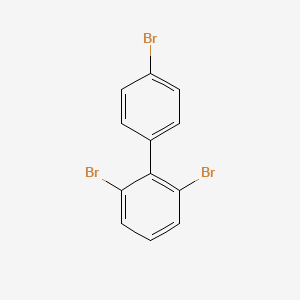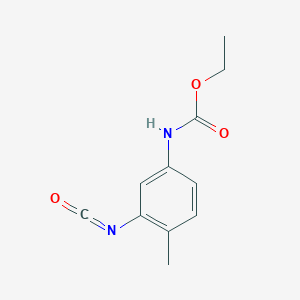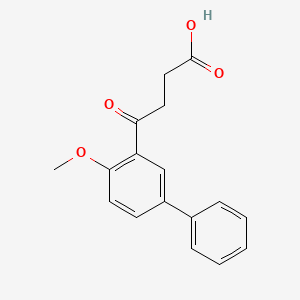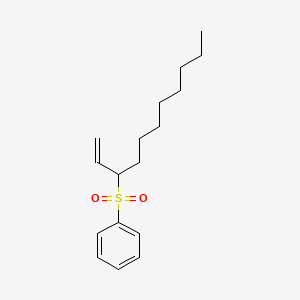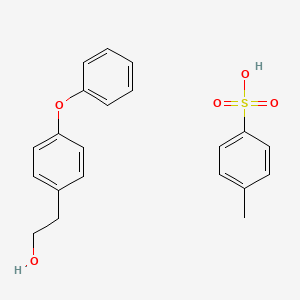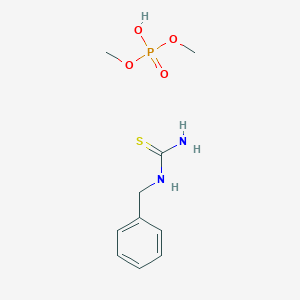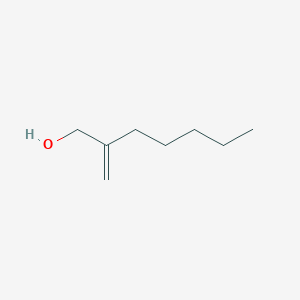
2-Methylideneheptan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylideneheptan-1-OL: is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a methylidene group attached to a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylideneheptan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-heptene with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired alcohol. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is scaled up to accommodate larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylideneheptan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylideneheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methylideneheptane when treated with reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 2-Methylideneheptanoic acid.
Reduction: 2-Methylideneheptane.
Substitution: 2-Methylideneheptyl chloride or bromide.
Applications De Recherche Scientifique
2-Methylideneheptan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism of action of 2-Methylideneheptan-1-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
2-Methyl-1-heptene: Similar in structure but lacks the hydroxyl group.
2-Heptanol: Similar alcohol but without the methylidene group.
2-Methylidenehexan-1-OL: Similar structure with a shorter carbon chain.
Uniqueness: 2-Methylideneheptan-1-OL is unique due to the presence of both a methylidene group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
2-methylideneheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCXFAUCMSLSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570699 |
Source


|
| Record name | 2-Methylideneheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64251-19-0 |
Source


|
| Record name | 2-Methylideneheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
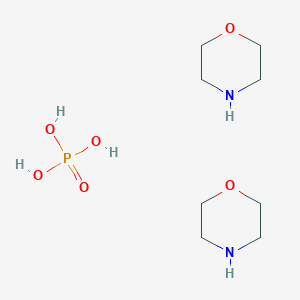
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)


